3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone 3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone
Brand Name: Vulcanchem
CAS No.: 951884-53-0
VCID: VC2282281
InChI: InChI=1S/C16H14Cl2O2/c1-9-4-11(5-10(2)16(9)20-3)15(19)12-6-13(17)8-14(18)7-12/h4-8H,1-3H3
SMILES: CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC(=C2)Cl)Cl
Molecular Formula: C16H14Cl2O2
Molecular Weight: 309.2 g/mol

3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone

CAS No.: 951884-53-0

Cat. No.: VC2282281

Molecular Formula: C16H14Cl2O2

Molecular Weight: 309.2 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone - 951884-53-0

Specification

CAS No. 951884-53-0
Molecular Formula C16H14Cl2O2
Molecular Weight 309.2 g/mol
IUPAC Name (3,5-dichlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Standard InChI InChI=1S/C16H14Cl2O2/c1-9-4-11(5-10(2)16(9)20-3)15(19)12-6-13(17)8-14(18)7-12/h4-8H,1-3H3
Standard InChI Key ZQQTZICJFIRZLN-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC(=C2)Cl)Cl
Canonical SMILES CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC(=C2)Cl)Cl

Introduction

Chemical Identity and Fundamental Properties

Basic Identification Data

3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone is registered in the PubChem database with the identifier CID 24723177 . The compound was first added to the database on February 29, 2008, with the most recent modification to its entry dated April 5, 2025 . This benzophenone derivative is also known by several synonyms, including (3,5-dichlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone and has been assigned the CAS registry number 951884-53-0 .

Molecular Structure and Formula

The compound has a molecular formula of C16H14Cl2O2, corresponding to a molecular weight of 309.2 g/mol . Its chemical structure features two substituted aromatic rings connected by a carbonyl (C=O) group, which is the defining characteristic of benzophenones. The first ring contains chlorine atoms at positions 3 and 5, while the second ring possesses methyl groups at positions 3' and 5' and a methoxy group at position 4' .

Physical and Chemical Properties

Table 1 presents the key physical and chemical properties of 3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone based on computed data available in the PubChem database.

PropertyValueReference
Molecular Weight309.2 g/mol
Exact Mass308.0370851 Da
XLogP3-AA5.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3

The computed XLogP3-AA value of 5.2 suggests that the compound has significant lipophilicity, which would indicate poor water solubility but good solubility in organic solvents . The absence of hydrogen bond donors and the presence of only two hydrogen bond acceptors (the carbonyl oxygen and methoxy oxygen) further support the predominantly lipophilic nature of this compound .

Structural Identification and Characteristics

Chemical Identifiers

Various chemical identifiers are used to precisely characterize and distinguish 3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone in chemical databases and literature.

Table 2: Structural Identifiers of 3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone

Identifier TypeValueReference
IUPAC Name(3,5-dichlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
InChIInChI=1S/C16H14Cl2O2/c1-9-4-11(5-10(2)16(9)20-3)15(19)12-6-13(17)8-14(18)7-12/h4-8H,1-3H3
InChIKeyZQQTZICJFIRZLN-UHFFFAOYSA-N
SMILESCC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC(=C2)Cl)Cl

Functional Groups and Structural Features

The structure of 3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone includes several key functional groups:

  • Carbonyl group: The central ketone functionality connecting the two aromatic rings is characteristic of benzophenones

  • Chloro substituents: Two chlorine atoms at positions 3 and 5 on one ring

  • Methyl substituents: Two methyl groups at positions 3' and 5' on the other ring

  • Methoxy group: One methoxy substituent at position 4' on the second ring

These functional groups likely influence the compound's reactivity, stability, and potential applications. The presence of chlorine atoms often enhances lipophilicity and can confer specific biological activities, while the methoxy group might influence the compound's electronic properties and reactivity .

Comparative Analysis with Related Compounds

Structural Analogues

To better understand the potential properties and applications of 3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone, it is informative to compare it with structurally related benzophenone derivatives.

Table 3: Comparison with Structurally Related Benzophenone Derivatives

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReference
3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenoneC16H14Cl2O2309.2 g/molReference compound
3,4-Dichloro-3',5'-dimethylbenzophenoneC15H12Cl2O279.16 g/molLacks methoxy group; chlorines at 3,4 positions
3,5-Dichloro-3',4'-dimethoxybenzophenoneC15H12Cl2O3311.16 g/molHas two methoxy groups at 3' and 4' positions instead of methyl and methoxy
3,3'-Dimethyl-4-methoxybenzophenone (NK-049)Not specifiedNot specifiedLacks chlorine atoms; different methyl and methoxy positions

Implications for Properties and Activity

The variations in substitution patterns among these related compounds likely confer distinct physical, chemical, and potentially biological properties. For instance:

  • The absence of a methoxy group in 3,4-Dichloro-3',5'-dimethylbenzophenone might reduce its polarity compared to 3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone .

  • The additional methoxy group in 3,5-Dichloro-3',4'-dimethoxybenzophenone could enhance its hydrogen-bonding capabilities and alter its electronic properties .

  • The positioning of chlorine atoms at 3,5-positions versus 3,4-positions might influence the electronic distribution across the aromatic ring, potentially affecting reactivity and interactions with biological targets.

Research Gaps and Future Directions

Suggested Research Directions

Future research on 3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone could productively focus on:

  • Structure-Activity Relationship Studies: Comparative analysis with structurally similar benzophenones could establish patterns of activity based on substitution patterns.

  • Agricultural Applications: Given the herbicidal activity of the related compound NK-049, investigation of potential herbicidal or plant growth regulatory properties would be worthwhile.

  • Material Science Applications: Evaluation of potential applications in UV protection, polymer stabilization, or as photoinitiators in photochemical processes could be explored.

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